molecular formula C6H3BrINO3 B12850246 2-Bromo-5-iodo-4-nitrophenol

2-Bromo-5-iodo-4-nitrophenol

Cat. No.: B12850246
M. Wt: 343.90 g/mol
InChI Key: NIFAMVNAJHAAKX-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4-nitrophenol is an organic compound with the molecular formula C6H3BrINO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-nitrophenol typically involves a multi-step process. One common method includes the nitration of phenol to introduce the nitro group, followed by bromination and iodination. The nitration can be achieved using concentrated nitric acid and sulfuric acid, while bromination and iodination can be carried out using bromine and iodine or their respective halogenating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-iodo-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and iodine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 2-Iodo-4-nitrophenol
  • 2-Bromo-5-nitrophenol
  • 2-Iodo-5-nitrophenol

Uniqueness

2-Bromo-5-iodo-4-nitrophenol is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the nitro group makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H3BrINO3

Molecular Weight

343.90 g/mol

IUPAC Name

2-bromo-5-iodo-4-nitrophenol

InChI

InChI=1S/C6H3BrINO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H

InChI Key

NIFAMVNAJHAAKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)O)I)[N+](=O)[O-]

Origin of Product

United States

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